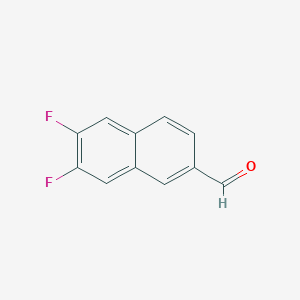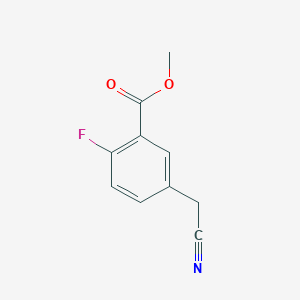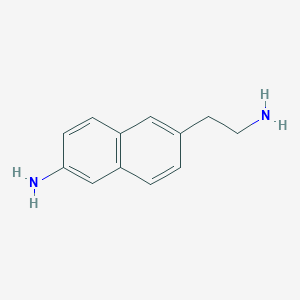
6-(2-Aminoethyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)naphthalen-2-amine is an organic compound with the molecular formula C12H14N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an aminoethyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)naphthalen-2-amine typically involves the reaction of 2-naphthol with ammonium zinc chloride at elevated temperatures (200-210°C) to form the desired amine through the Bucherer reaction . Another method involves heating 2-naphthol with ammonium acetate at 270-280°C to obtain its acetyl derivative, which can then be converted to the amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to tetrahydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in boiling amyl alcohol solution is used for reduction reactions.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydro-3-naphthylamine
Substitution: Nitro and sulfonic acid derivatives
Applications De Recherche Scientifique
6-(2-Aminoethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color compounds.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)naphthalen-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: Another aminonaphthalene derivative with similar chemical properties but different biological activities.
2-Aminonaphthalene: Shares the naphthalene backbone but differs in the position of the amino group.
Uniqueness
6-(2-Aminoethyl)naphthalen-2-amine is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-(2-aminoethyl)naphthalen-2-amine |
InChI |
InChI=1S/C12H14N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5-6,13-14H2 |
Clé InChI |
ROXDBEXVOZPDQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)N)C=C1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
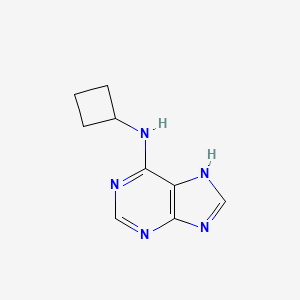
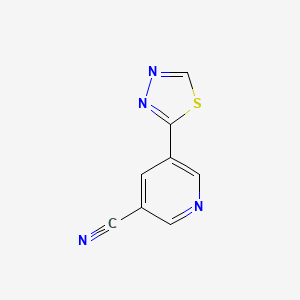
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
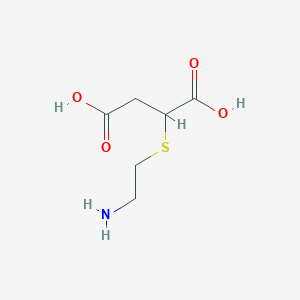
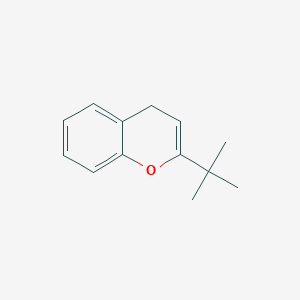
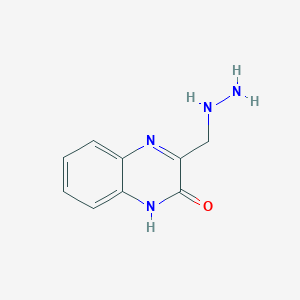
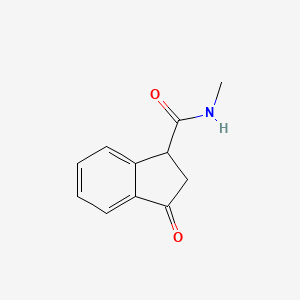
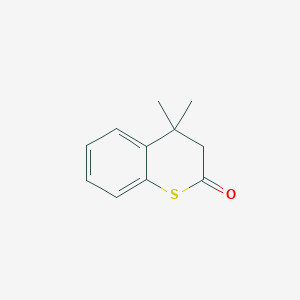
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
